molecular formula C14H15F3N2O2 B1428186 N-(3-(3-Hydroxyprop-1-yn-1-yl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide CAS No. 1346447-01-5

N-(3-(3-Hydroxyprop-1-yn-1-yl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide

Cat. No. B1428186
M. Wt: 300.28 g/mol
InChI Key: YFIWOTOHYQKRLJ-UHFFFAOYSA-N
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Description

“N-(3-(3-Hydroxyprop-1-yn-1-yl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide” is a chemical compound with the empirical formula C14H15F3N2O2 . It is a solid substance .


Molecular Structure Analysis

The SMILES string of this compound is CC(C)(C)C(=O)Nc1ncc(cc1C#CCO)C(F)(F)F . This notation provides a way to represent the structure of the molecule in text format.


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 300.28 .

Scientific Research Applications

Chemical Inhibition and Cytochrome P450 Isoforms

Research indicates the importance of understanding the metabolism of drugs by hepatic Cytochrome P450 (CYP) enzymes to prevent potential drug-drug interactions (DDIs). The paper by Khojasteh et al. (2011) extensively reviews the potency and selectivity of chemical inhibitors for major human hepatic CYP isoforms, a crucial aspect in deciphering the involvement of specific CYP isoforms in drug metabolism. This study highlights the importance of chemical inhibitors in the phenotyping process and the need for selective inhibitors to ensure accurate predictions of DDIs in clinical settings (Khojasteh et al., 2011).

Analytical Techniques for Carcinogenic Metabolites

Teunissen et al. (2010) emphasize the significance of analyzing bioactivated and detoxification metabolites of carcinogenic substances, like PhIP, in understanding their biological effects and exposure levels. The paper reviews various analytical methods used in the study of PhIP and its metabolites in different matrices, highlighting the role of liquid chromatography coupled with mass spectrometry as a preferred method due to its sensitivity and selectivity (Teunissen et al., 2010).

Antitubercular Activity of Heterocyclic Compounds

Asif (2014) explores the modification of the isoniazid (INH) structure and evaluates various derivatives for their antitubercular activity. The study underscores the potential of these compounds in providing significant activity against INH-resistant non-tuberculous mycobacteria, marking an essential step in the design of new anti-TB compounds (Asif, 2014).

Broad-Spectrum Antiviral Agents

Naesens et al. (1997) review the pharmacology and clinical potential of acyclic nucleoside phosphonate (ANP) analogues as broad-spectrum antiviral agents. The paper covers the antiviral action of these compounds and their potential in treating viral infections, contributing significantly to the understanding of ANP analogues in the context of antiviral therapy (Naesens et al., 1997).

Small Molecules against Fusarium oxysporum

Kaddouri et al. (2022) review the chemical use of synthetic compounds to combat Bayoud disease, caused by Fusarium oxysporum, affecting date palms in North Africa and the Middle East. The paper discusses the efficiency of these compounds and the structure–activity relationship (SAR) interpretations, providing insights into antifungal pharmacophore sites and their specificity in biological activity against Fusarium oxysporum (Kaddouri et al., 2022).

Safety And Hazards

This compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements associated with it are H302 - H319 . The precautionary statements are P305 + P351 + P338 .

properties

IUPAC Name

N-[3-(3-hydroxyprop-1-ynyl)-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O2/c1-13(2,3)12(21)19-11-9(5-4-6-20)7-10(8-18-11)14(15,16)17/h7-8,20H,6H2,1-3H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIWOTOHYQKRLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=N1)C(F)(F)F)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601122233
Record name Propanamide, N-[3-(3-hydroxy-1-propyn-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601122233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-Hydroxyprop-1-yn-1-yl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide

CAS RN

1346447-01-5
Record name Propanamide, N-[3-(3-hydroxy-1-propyn-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-2,2-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346447-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-[3-(3-hydroxy-1-propyn-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601122233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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